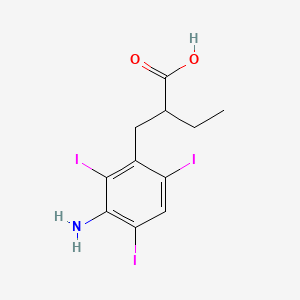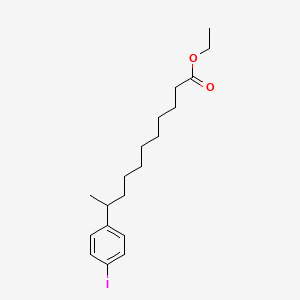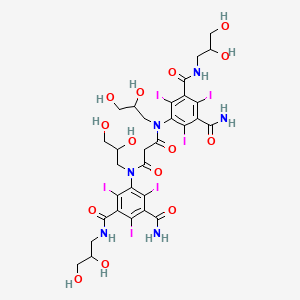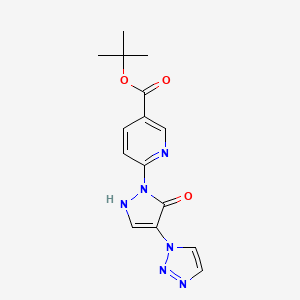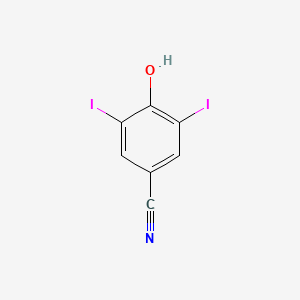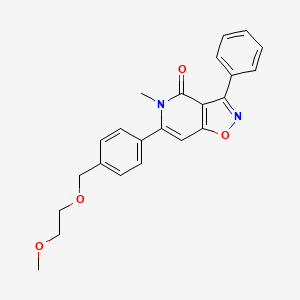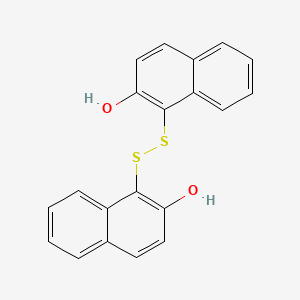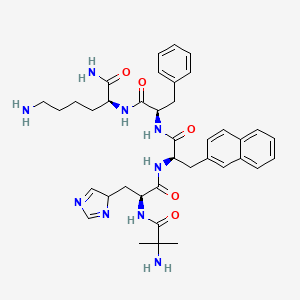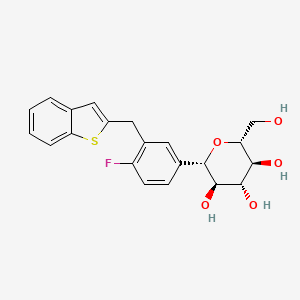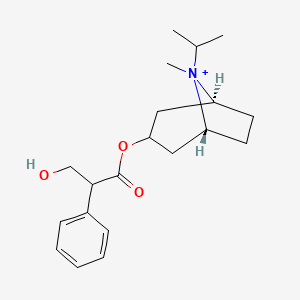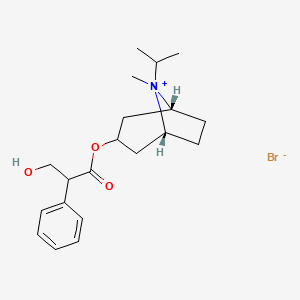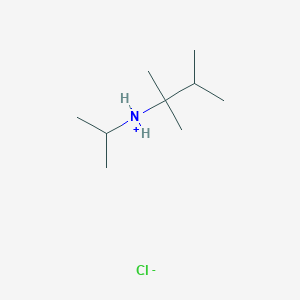
2,3-Dimethylbutan-2-yl(propan-2-yl)azanium;chloride
Übersicht
Beschreibung
“2,3-Dimethylbutan-2-yl(propan-2-yl)azanium;chloride”, also known as “(2,3-dimethylbutan-2-yl) (propan-2-yl)amine hydrochloride”, is a chemical compound with the CAS Number: 642407-63-4 . It has a molecular weight of 179.73 .
Molecular Structure Analysis
The molecular formula of this compound is C9H22ClN. This indicates that it contains nine carbon atoms, twenty-two hydrogen atoms, one chlorine atom, and one nitrogen atom. The exact molecular structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy, which are not available in the search results.It has a melting point of 228-230 degrees Celsius . Other physical and chemical properties such as boiling point, solubility, and spectral data are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Downstream Processing in Bioproduction
The compound is indirectly related to the downstream processing of biologically produced chemicals such as 1,3-propanediol and 2,3-butanediol, which have a wide range of applications. The separation of these diols from fermentation broth is crucial, as it accounts for more than 50% of the total costs in their microbial production. Techniques such as evaporation, distillation, membrane filtration, and liquid–liquid extraction have been studied for their efficiency in recovery and purification, highlighting the need for improvements in yield, purity, and energy consumption (Zhi-Long Xiu & A. Zeng, 2008).
Environmental Toxicity and Fate
Research on the environmental toxicity and fate of related compounds, like cyanide ions and chlorinated volatile organic compounds (Cl-VOCs), provides insights into the broader implications of handling and disposing of chemical substances, including 2,3-Dimethylbutan-2-yl(propan-2-yl)azanium; chloride. The understanding of these substances' impact on human health and the environment underscores the importance of careful management and remediation technologies (D. Boening & Christine M. Chew, 1999); (Binbin Huang et al., 2014).
Electrochemical Surface Finishing and Energy Storage
The electrochemical technology area, including surface finishing and energy storage with room-temperature ionic liquids, represents another potential application field. The review discusses advancements in electroplating and energy storage using haloaluminate room-temperature ionic liquids, highlighting ongoing research and potential applications (T. Tsuda, G. Stafford, & C. Hussey, 2017).
Synthetic Routes and Hazard Assessments
The synthesis and hazard assessment of various chemical compounds, including azo derivatives and quaternary ammonium compounds, are crucial for ensuring safe usage in different applications. Understanding the synthetic routes provides insights into creating new and effective derivatives, while hazard assessments help in evaluating the risks associated with their use (Habib-ur-Rehman Shah et al., 2021); (A. Luz et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3-dimethylbutan-2-yl(propan-2-yl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N.ClH/c1-7(2)9(5,6)10-8(3)4;/h7-8,10H,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNJQAYLNOXYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)[NH2+]C(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbutan-2-yl(propan-2-yl)azanium;chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



